molecular formula C19H19N3O5 B3467286 1-(4-methoxybenzoyl)-4-(4-nitrobenzoyl)piperazine

1-(4-methoxybenzoyl)-4-(4-nitrobenzoyl)piperazine

Cat. No. B3467286
M. Wt: 369.4 g/mol
InChI Key: MEWVQHIBIOXESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxybenzoyl)-4-(4-nitrobenzoyl)piperazine, also known as MNBP, is a chemical compound that has been widely studied for its potential applications in scientific research. MNBP belongs to the family of piperazine derivatives, which are commonly used in medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzoyl)-4-(4-nitrobenzoyl)piperazine is not fully understood, but it is believed to act as a modulator of certain neurotransmitter systems in the brain. It has been shown to bind to the dopamine D2 receptor and the serotonin 5-HT2A receptor, which are both involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the reduction of oxidative stress. It has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-methoxybenzoyl)-4-(4-nitrobenzoyl)piperazine in lab experiments is its high binding affinity for certain receptors in the brain, which makes it a useful tool for studying the mechanisms of neurotransmitter signaling. However, one limitation is that its effects can be highly dependent on the specific experimental conditions, such as the concentration of the compound and the type of cells or tissues being used.

Future Directions

There are many potential future directions for research on 1-(4-methoxybenzoyl)-4-(4-nitrobenzoyl)piperazine, including the development of new drugs for the treatment of neurological disorders, the characterization of its binding properties and mechanism of action, and the exploration of its potential uses in other areas of scientific research. Additionally, further studies are needed to better understand the limitations and potential side effects of using this compound in lab experiments.

Scientific Research Applications

1-(4-methoxybenzoyl)-4-(4-nitrobenzoyl)piperazine has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potent binding affinity for certain receptors in the brain, which could make it useful for the development of new drugs for the treatment of neurological disorders.

properties

IUPAC Name

[4-(4-methoxybenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-27-17-8-4-15(5-9-17)19(24)21-12-10-20(11-13-21)18(23)14-2-6-16(7-3-14)22(25)26/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWVQHIBIOXESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360742
Record name ZINC00892980
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5968-21-8
Record name ZINC00892980
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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